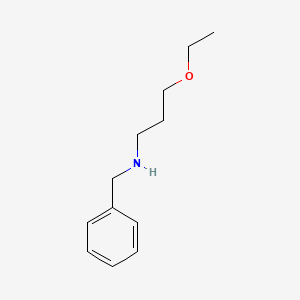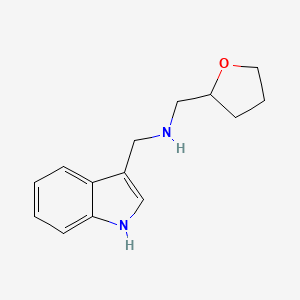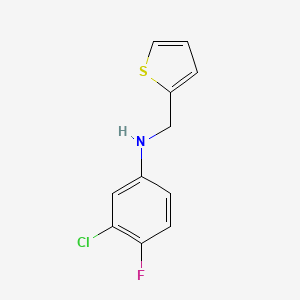amine CAS No. 869947-67-1](/img/structure/B3161409.png)
[(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine
Übersicht
Beschreibung
“(2,4-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C11H15Cl2N . It is part of the Acros Organics product portfolio .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)methylamine” can be represented by the SMILES stringClC1=CC(Cl)=CC=C1C(C)(C)CN . The molecular weight of this compound is 232.15 g/mol. Physical And Chemical Properties Analysis
“(2,4-Dichlorophenyl)methylamine” is a solid compound . Its molecular weight is 232.15 g/mol, and its molecular formula is C11H15Cl2N .Wissenschaftliche Forschungsanwendungen
Crystal and Biological Activity
(2,4-Dichlorophenyl)methylamine derivatives have been synthesized and studied for their crystal structures and biological activities. For example, a compound with a similar structure was synthesized and found to possess moderate anticancer activity. The crystal structure of this compound was analyzed using various methods such as IR, 1H NMR, and X-ray diffraction, indicating its potential in scientific applications (Lu Jiu-fu et al., 2015).
Corrosion Inhibition
Derivatives of (2,4-Dichlorophenyl)methylamine have been investigated as corrosion inhibitors. A study synthesized four amine derivative compounds and tested their efficiency in inhibiting corrosion on mild steel in an acidic medium. The research incorporated electrochemical measurements and surface analysis, demonstrating the compounds' effectiveness in forming a protective film on the steel surface (Y. Boughoues et al., 2020).
Organometallic Chemistry
In organometallic chemistry, derivatives of (2,4-Dichlorophenyl)methylamine are used in the synthesis of chromium methyl complexes through methods like reductive alkylation and oxidative addition. The study provides insights into the electronic structure of these organometallic complexes using DFT calculations (A. Noor et al., 2015).
Cytotoxic Effect on Tumor Cells
Some derivatives of (2,4-Dichlorophenyl)methylamine were synthesized and evaluated for their cytotoxic effects against tumor cell lines. The study discovered that specific compounds exhibited significant inhibitory effects on tumor cells, surpassing the performance of reference drugs. This finding highlights the potential therapeutic applications of these compounds in cancer treatment (Eman M. Flefel et al., 2015).
Interaction with Amines in Organic Solvents
A study examined the interaction of certain protonated dyes with amines in organic solvents like dichloromethane, acetonitrile, and DMSO. This research is significant for understanding the molecular interactions and binding mechanisms of these compounds, which can have implications in various scientific fields (E. Ribeiro et al., 2011).
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUXXVDUZUZENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B3161330.png)
![N,N-Dimethyl-4-[(propylamino)methyl]aniline](/img/structure/B3161333.png)

![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B3161342.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3161343.png)
![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B3161347.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B3161354.png)

amine](/img/structure/B3161375.png)
![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3161383.png)
![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3161388.png)


![N-[(3-bromophenyl)methyl]cyclopentanamine](/img/structure/B3161434.png)